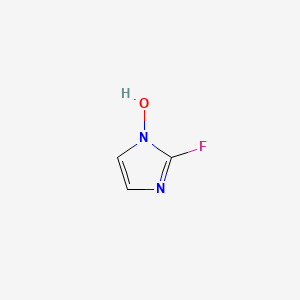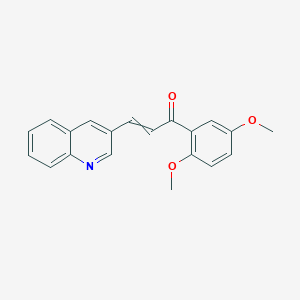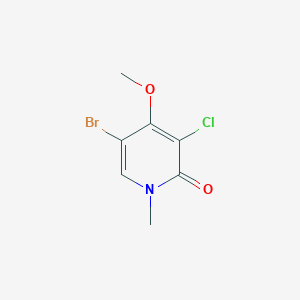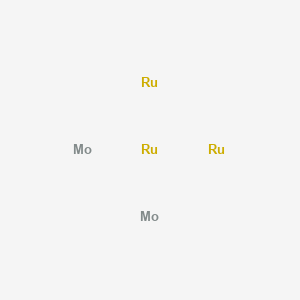
Molybdenum--ruthenium (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–ruthenium (2/3) is a compound consisting of molybdenum and ruthenium in a 2:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. Both molybdenum and ruthenium are transition metals known for their high melting points, resistance to corrosion, and catalytic abilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum–ruthenium (2/3) can be synthesized through various methods, including chemical vapor deposition, solid-state reactions, and solution-based techniques. One common approach involves the reduction of molybdenum and ruthenium precursors in a hydrogen atmosphere at high temperatures. For instance, molybdenum trioxide and ruthenium trichloride can be reduced using hydrogen gas at temperatures around 800°C to 1000°C to form the desired compound.
Industrial Production Methods: In industrial settings, the production of molybdenum–ruthenium (2/3) often involves the use of metal-organic frameworks (MOFs) as precursors. These MOFs are subjected to thermal treatment in the presence of reducing agents to yield the final product. This method allows for precise control over the composition and morphology of the resulting compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum–ruthenium (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can form oxides such as molybdenum dioxide and ruthenium dioxide. Reduction reactions often involve the conversion of higher oxidation state compounds to lower oxidation states, such as the reduction of molybdenum trioxide to molybdenum dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–ruthenium (2/3) include hydrogen gas, oxygen, and various halogens. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed. For example, the oxidation of molybdenum–ruthenium (2/3) in an oxygen-rich environment at elevated temperatures can yield mixed oxides.
Major Products: The major products formed from the reactions of molybdenum–ruthenium (2/3) include various oxides, halides, and mixed-metal compounds. These products are often characterized by their unique structural and electronic properties, making them valuable for applications in catalysis and materials science.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, molybdenum–ruthenium (2/3) is used as a catalyst in various reactions, including hydrogenation, oxidation, and metathesis reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool for synthetic chemists.
Biology: In biological research, molybdenum–ruthenium (2/3) is studied for its potential as an anticancer agent. Ruthenium compounds, in particular, have shown promise in targeting cancer cells and inducing apoptosis, making this compound a subject of interest for developing new cancer therapies.
Medicine: In medicine, molybdenum–ruthenium (2/3) is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties allow for the development of novel imaging techniques and targeted drug delivery systems.
Industry: In industrial applications, molybdenum–ruthenium (2/3) is used in the production of high-performance alloys, coatings, and electronic components. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism by which molybdenum–ruthenium (2/3) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, ruthenium compounds can interact with cellular components, such as DNA and proteins, to induce cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they likely involve the modulation of redox states and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to molybdenum–ruthenium (2/3) include other molybdenum-ruthenium alloys and compounds, such as molybdenum–ruthenium (1/1) and molybdenum–ruthenium (3/2). These compounds share similar properties but differ in their molybdenum to ruthenium ratios, which can affect their chemical behavior and applications.
Uniqueness: Molybdenum–ruthenium (2/3) is unique due to its specific molybdenum to ruthenium ratio, which provides a balance of properties from both metals. This ratio allows for optimal catalytic activity and stability, making it particularly useful in applications requiring high performance and durability.
Propiedades
Número CAS |
918943-31-4 |
|---|---|
Fórmula molecular |
Mo2Ru3 |
Peso molecular |
495.1 g/mol |
Nombre IUPAC |
molybdenum;ruthenium |
InChI |
InChI=1S/2Mo.3Ru |
Clave InChI |
IMMYWJDQDGYXCK-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Mo].[Ru].[Ru].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


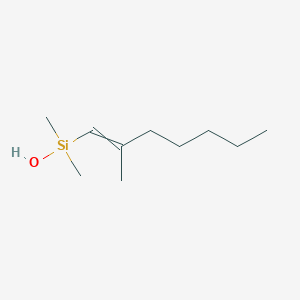
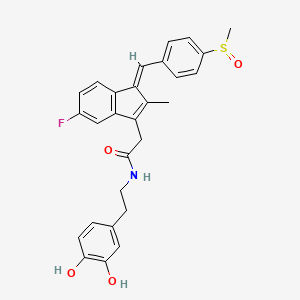
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
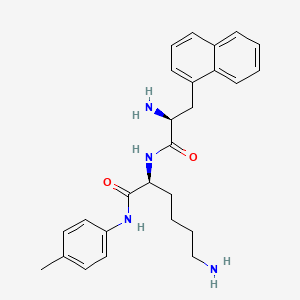
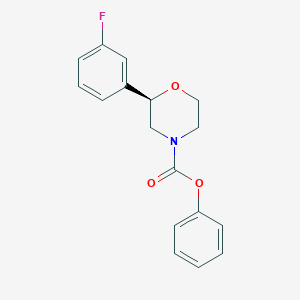
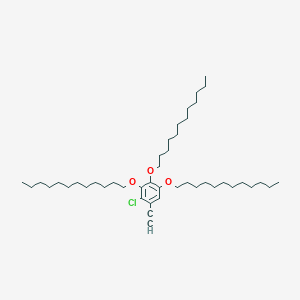
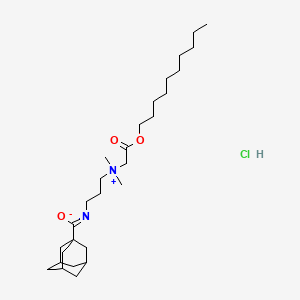
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
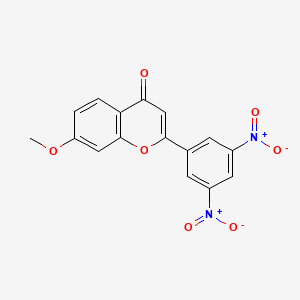
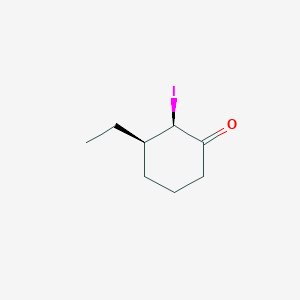
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
